4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside
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Overview
Description
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is a biochemical compound used primarily in scientific research. It is a chromogenic substrate, meaning it can produce a color change when acted upon by specific enzymes. This property makes it valuable in various biochemical assays, particularly those involving glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. The reaction conditions often include the use of a catalyst such as silver carbonate or silver oxide, and the reaction is carried out in an anhydrous solvent like dichloromethane. The product is then purified using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and rigorous quality control measures would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions when exposed to glycosidases. The nitrophenyl group is released as 4-nitrophenol, which can be detected colorimetrically.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as alpha-glucosidase or alpha-mannosidase.
Oxidation and Reduction: While not common, the nitro group can undergo reduction to form amino derivatives under specific conditions.
Major Products
The major product of enzymatic hydrolysis is 4-nitrophenol, which is a yellow compound that can be quantified by its absorbance at 405 nm.
Scientific Research Applications
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is widely used in scientific research for the following applications:
Biochemical Assays: Used as a substrate to measure the activity of glycosidases, providing insights into enzyme kinetics and mechanisms.
Medical Research: Helps in studying metabolic disorders involving glycosidase deficiencies.
Industrial Enzyme Production: Used to screen and optimize enzyme production in industrial biotechnology.
Drug Development: Assists in the development of enzyme inhibitors for therapeutic purposes.
Mechanism of Action
The compound acts as a substrate for glycosidases. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-nitrophenol. This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-D-glucopyranoside: Another chromogenic substrate used for alpha-glucosidase assays.
4-Nitrophenyl alpha-D-mannopyranoside: Used for alpha-mannosidase assays.
2-Chloro-4-nitrophenyl alpha-D-maltotrioside: Used for studying maltase activity.
Uniqueness
4-Nitrophenyl 2-O-alpha-D-glucopyranosyl-alpha-D-mannopyranoside is unique due to its dual glycosidic linkage, making it a versatile substrate for studying both alpha-glucosidase and alpha-mannosidase activities. This dual functionality allows for more comprehensive studies of enzyme kinetics and mechanisms.
Properties
CAS No. |
79580-51-1 |
---|---|
Molecular Formula |
C18H25NO13 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16+,17-,18+/m1/s1 |
InChI Key |
ZGWCYKZKLZNQQX-NWRHGGHFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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